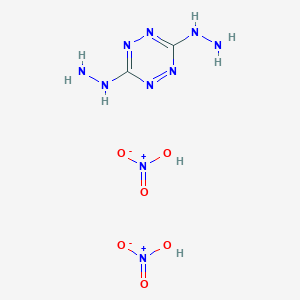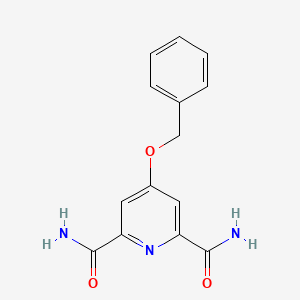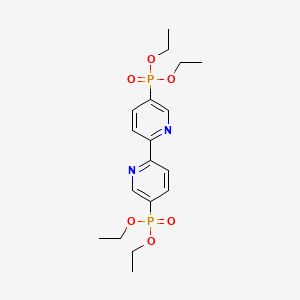
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid is a compound that features a tetrazine ring substituted with hydrazine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine typically involves the reaction of substituted nitriles with hydrazine in the presence of dichloromethane (DCM) and ethanol (EtOH). This reaction is often followed by oxidation using sodium nitrite (NaNO2) in acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium nitrite in acetic acid.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The hydrazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite, acetic acid, hydrazine, and various electrophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .
Aplicaciones Científicas De Investigación
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the derivatives of the compound being used .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Similar structure with two hydrazine groups attached to the tetrazine ring.
1,2,4,5-Tetrazine-3,6-dione,1,2-dihydro-,dihydrazone: Another tetrazine derivative with different substituents.
Uniqueness
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine is unique due to its specific substitution pattern and high nitrogen content, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
254879-84-0 |
|---|---|
Fórmula molecular |
C2H8N10O6 |
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid |
InChI |
InChI=1S/C2H6N8.2HNO3/c3-5-1-7-9-2(6-4)10-8-1;2*2-1(3)4/h3-4H2,(H,5,7,8)(H,6,9,10);2*(H,2,3,4) |
Clave InChI |
KYFCBHJSGKBNQU-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(N=N1)NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)

